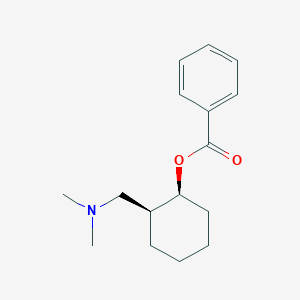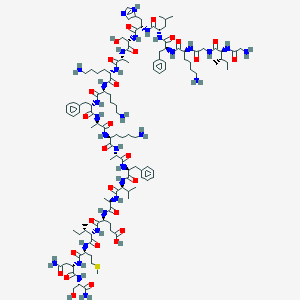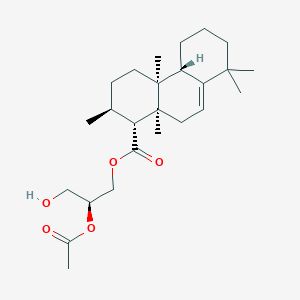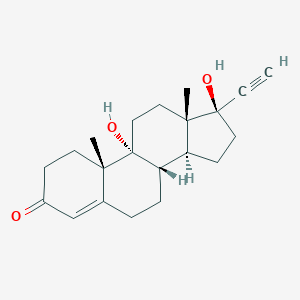
Triethoxycholesterol galactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxycholesterol galactose is a synthetic compound that has been developed for scientific research purposes. It is a derivative of cholesterol and galactose, which are both important molecules in the human body. Triethoxycholesterol galactose has been used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of triethoxycholesterol galactose is not fully understood. However, it is believed to work by binding to specific receptors on the surface of cells. This binding allows the compound to enter the cell and deliver its cargo, such as drugs or imaging agents.
Biochemical and Physiological Effects:
Triethoxycholesterol galactose has been shown to have minimal toxicity and is well tolerated by cells in vitro. It has also been shown to be stable in biological fluids, which makes it an ideal candidate for drug delivery and imaging applications. Additionally, the compound has been shown to have low immunogenicity, which means it is unlikely to cause an immune response in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of triethoxycholesterol galactose is its ability to target specific cells. This makes it an ideal candidate for drug delivery and imaging applications. Additionally, the compound is stable in biological fluids and has low immunogenicity. However, one limitation of the compound is its synthesis method, which can be complex and time-consuming.
Future Directions
There are several future directions for research on triethoxycholesterol galactose. One area of research is the development of new drug delivery systems using the compound. Another area of research is the development of new imaging agents for detecting diseases such as cancer. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the field of medicine.
Conclusion:
Triethoxycholesterol galactose is a synthetic compound that has been developed for scientific research purposes. It has been used in various research studies to investigate its potential applications in the field of medicine. The compound has shown promise as a drug delivery system and imaging agent, and further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of triethoxycholesterol galactose involves several steps. The starting material is cholesterol, which is first converted to its chloroformate derivative. This derivative is then reacted with galactose to form the desired compound. The final product is purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
Triethoxycholesterol galactose has been used in various scientific research studies to investigate its potential applications in the field of medicine. One of the main applications is in the field of drug delivery. The compound has been shown to be an effective carrier for delivering drugs to specific target cells. It has also been used in the development of diagnostic imaging agents for detecting diseases such as cancer.
properties
CAS RN |
114414-35-6 |
|---|---|
Product Name |
Triethoxycholesterol galactose |
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
681 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[2-[2-[2-[[(3S,10R,13R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H68O9/c1-25(2)7-6-8-26(3)30-11-12-31-29-10-9-27-23-28(13-15-38(27,4)32(29)14-16-39(30,31)5)46-21-19-44-17-18-45-20-22-47-37-36(43)35(42)34(41)33(24-40)48-37/h9,25-26,28-37,40-43H,6-8,10-24H2,1-5H3/t26-,28+,29?,30?,31?,32?,33-,34+,35+,36-,37-,38+,39-/m1/s1 |
InChI Key |
FLHKHJDONZYRAE-OUCIBMIESA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)OCCOCCOCCO[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCOCCOCCOC5C(C(C(C(O5)CO)O)O)O)C)C |
synonyms |
3,6,9-trioxaoctan-1-beta-galactosylcholesteryl-3-beta-ol TEC-Gal triethoxycholesterol galactose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)












